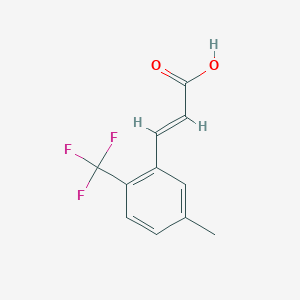

5-Methyl-2-(trifluoromethyl)cinnamic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-3-[5-methyl-2-(trifluoromethyl)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O2/c1-7-2-4-9(11(12,13)14)8(6-7)3-5-10(15)16/h2-6H,1H3,(H,15,16)/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OANDCFLMGKPCCR-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(F)(F)F)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C(F)(F)F)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structure Elucidation of 5-Methyl-2-(trifluoromethyl)cinnamic acid: A Multi-Technique Approach to Unambiguous Characterization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The robust and unambiguous elucidation of a molecule's structure is the bedrock of modern chemical research and pharmaceutical development. 5-Methyl-2-(trifluoromethyl)cinnamic acid, a compound of interest due to its unique substitution pattern combining an electron-donating methyl group and a strongly electron-withdrawing trifluoromethyl group, presents a compelling case study for the application of an integrated analytical workflow. This guide provides a comprehensive, field-proven strategy for its complete structural characterization. We move beyond a simple listing of techniques to explain the causal logic behind experimental choices, ensuring a self-validating system of protocols. This document details the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy to build a cohesive and undeniable structural proof.

Foundational Analysis: Predicted Structure and Properties

Before embarking on experimental analysis, a theoretical foundation is established based on the compound's name and known chemical principles.

-

Molecular Formula: C₁₁H₉F₃O₂[1]

-

Molecular Weight: 230.18 g/mol [1]

-

Core Structure: A trans-cinnamic acid backbone substituted on the phenyl ring. The naming "5-Methyl-2-(trifluoromethyl)" dictates the positions of the substituents relative to the propenoic acid chain.

The anticipated structure forms the hypothesis that the subsequent experimental data will seek to confirm or refute.

Caption: Predicted structure of this compound.

The Pillar of Structure Elucidation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. For fluorinated compounds, its capabilities are even further extended.[2] The combination of ¹H, ¹³C, ¹⁹F, and 2D NMR experiments provides an intricate roadmap of atomic connectivity.

Expertise & Causality: The choice of multiple NMR experiments is deliberate. ¹H NMR provides information on the proton environments and their neighbors. ¹³C NMR maps the carbon skeleton. ¹⁹F NMR is exceptionally sensitive for the trifluoromethyl group, offering a clear diagnostic signal.[3][4] Finally, 2D correlation experiments (COSY, HSQC, HMBC) are not merely confirmatory; they are essential to unequivocally link the individual pieces into the final molecular structure.

Predicted NMR Data

| Technique | Predicted Chemical Shift (δ, ppm) | Key Features & Rationale |

| ¹H NMR | ~7.8-8.2 (d) | Vinyl proton alpha to the carbonyl, deshielded by conjugation. |

| ~6.4-6.8 (d) | Vinyl proton beta to the carbonyl. Large coupling constant (~16 Hz) confirms trans geometry. | |

| ~7.4-7.8 (m) | Three aromatic protons. Their specific shifts and splitting patterns are complex due to the competing electronic effects of the -CH₃ and -CF₃ groups. | |

| ~2.4 (s) | Three protons of the methyl group, appearing as a singlet. | |

| ~12.0 (br s) | Carboxylic acid proton, broad and downfield. | |

| ¹³C NMR | ~168-172 | Carboxylic acid carbonyl carbon. |

| ~140-145 | Aromatic carbon attached to the methyl group (C5). | |

| ~120-135 (q) | Aromatic carbon attached to the CF₃ group (C2). The signal will be split into a quartet by the three fluorine atoms. | |

| ~125-145 | Remaining four aromatic carbons and two vinyl carbons. | |

| ~124 (q) | Trifluoromethyl carbon, appears as a distinct quartet with a large ¹JCF coupling constant. | |

| ~21 | Methyl carbon. | |

| ¹⁹F NMR | ~ -60 to -65 | A single peak for the three equivalent fluorine atoms of the CF₃ group. Its exact shift is sensitive to the electronic environment. |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.

-

Data Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer.

-

¹H NMR: Standard single-pulse experiment.

-

¹³C NMR: Proton-decoupled experiment (e.g., using a DEPT sequence to differentiate CH, CH₂, and CH₃ carbons).

-

¹⁹F NMR: A straightforward proton-decoupled experiment.

-

2D NMR: Acquire standard COSY, HSQC, and HMBC spectra to establish correlations.

-

-

Data Analysis: Process the spectra using appropriate software. Analyze chemical shifts, integration values, and coupling constants to assemble the structural fragments. Use the 2D spectra to connect these fragments definitively.

Caption: A streamlined workflow for comprehensive NMR-based structure elucidation.

Confirming Identity and Integrity: Mass Spectrometry

Mass spectrometry (MS) provides two critical pieces of information: the precise molecular weight of the compound and its fragmentation pattern, which acts as a structural fingerprint.[5]

Trustworthiness: High-Resolution Mass Spectrometry (HRMS) is the self-validating standard. By measuring the mass-to-charge ratio (m/z) to four or more decimal places, it allows for the calculation of a molecular formula, providing powerful confirmation that the correct atoms are present in the correct numbers.

Expected Mass Spectrometry Data

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode is ideal for acidic compounds like this one.[6]

-

High-Resolution Molecular Ion:

-

[M-H]⁻: Expected m/z = 229.0482 (Calculated for C₁₁H₈F₃O₂⁻)

-

-

Key Fragmentation Ions (MS/MS): Fragmentation of the molecular ion can reveal structural motifs.

-

Loss of CO₂ (44 Da): A common fragmentation for carboxylic acids.

-

Loss of H₂O (18 Da): Possible from the carboxylic acid group.

-

Cleavage of the propenoic acid chain.

-

| Ion | Calculated m/z | Description |

| [M-H]⁻ | 229.0482 | Parent molecular ion |

| [M-H-CO₂]⁻ | 185.0584 | Loss of carbon dioxide from the parent ion |

| [M-H-COOH]⁻ | 184.0506 | Loss of the carboxyl radical |

Experimental Protocol: LC-MS Analysis

Liquid Chromatography (LC) is coupled with MS to ensure the analysis of a pure compound.[7]

-

Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

Chromatography: Inject the sample onto an LC system equipped with a C18 column. Use a gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to separate the analyte from any impurities.

-

Mass Spectrometry: Direct the LC eluent into the ESI source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap).[7]

-

Data Acquisition: Acquire data in negative ion mode over a relevant m/z range (e.g., 50-500). Perform MS/MS (or tandem MS) experiments by selecting the [M-H]⁻ ion for collision-induced dissociation to observe fragment ions.

-

Data Analysis: Compare the accurate mass of the molecular ion with the calculated mass to confirm the elemental composition. Analyze the fragmentation pattern to validate the presence of key structural units.

Functional Group Fingerprinting: IR and UV-Vis Spectroscopy

While NMR and MS map the atomic skeleton, IR and UV-Vis spectroscopy provide rapid and reliable confirmation of the functional groups and the conjugated electronic system, respectively.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds.[8] The presence of characteristic absorption bands provides direct evidence for the functional groups within the molecule.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Significance |

| 2500-3300 (broad) | O-H stretch | Confirms the carboxylic acid group.[8][9] |

| ~1680-1710 (strong) | C=O stretch | Confirms the conjugated carboxylic acid carbonyl. |

| ~1620-1640 | C=C stretch (alkene) | Evidence for the propenoic double bond. |

| ~1450-1600 | C=C stretch (aromatic) | Confirms the presence of the phenyl ring. |

| 1100-1300 (very strong) | C-F stretch | A strong, characteristic signal confirming the CF₃ group. |

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: Prepare a KBr (potassium bromide) pellet by grinding a small amount of the solid sample (~1 mg) with ~100 mg of dry KBr powder and pressing it into a transparent disk.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Analysis: Record the spectrum, typically from 4000 to 400 cm⁻¹. Identify the characteristic peaks and compare them to known values for the expected functional groups.[8]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, specifically highlighting the extent of conjugation. The cinnamic acid core contains an extended π-system (phenyl ring conjugated with a double bond and a carbonyl group).

Expected UV-Vis Absorption

-

λmax: Expected to be around 270-300 nm. Cinnamic acid itself shows a strong absorption maximum (λmax) at ~273 nm.[6][10] The substituents on the ring will cause slight shifts in this value.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a very dilute solution of the sample in a UV-transparent solvent (e.g., methanol or ethanol).

-

Data Acquisition: Use a dual-beam UV-Vis spectrophotometer.[6] Record the absorbance from ~200 to 400 nm, using the pure solvent as a blank for baseline correction.[6]

-

Analysis: Identify the wavelength of maximum absorbance (λmax).

The Integrated Analytical Strategy: A Self-Validating System

Caption: Integrated workflow demonstrating the synergy of multiple analytical techniques.

This integrated approach ensures scientific integrity:

-

HRMS confirms the elemental formula.

-

NMR (¹H, ¹³C, ¹⁹F, and 2D) builds the atomic connectivity map.

-

IR validates the presence of the key functional groups predicted by the NMR and MS data.

-

UV-Vis confirms the expected electronic conjugation of the proposed structure.

For absolute, unambiguous proof, especially regarding stereochemistry and crystal packing, Single-Crystal X-ray Crystallography serves as the ultimate arbiter.[11] This technique, while dependent on the ability to grow a high-quality crystal, provides a definitive 3D model of the molecule in the solid state.[11]

Conclusion

The structure elucidation of this compound is a clear demonstration of a modern, rigorous analytical chemistry workflow. It relies not on a single experiment, but on a logical and synergistic sequence of spectroscopic and spectrometric techniques. By integrating the precise data from NMR, MS, and IR, researchers can build an unassailable case for the molecule's structure, ensuring the reliability and reproducibility required for advanced applications in drug discovery and materials science.

References

-

Bechtold, D. H., & Hill, R. A. (1989). Cinnamic acid derivatives as matrices for ultraviolet laser desorption mass spectrometry of proteins. Rapid Communications in Mass Spectrometry, 3(12), 432-435. [Link]

-

Doc Brown's Chemistry. (n.d.). 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid. Retrieved from [Link]

-

Gupta, R., et al. (2015). FTIR spectrum of Cinnamic acid. ResearchGate. [Link]

-

National Institutes of Health (NIH). (2019). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

-

ResearchGate. (2022). MS spectra showing fragmentation patterns of cinnamic acid derivatives... [Link]

-

NIST. (n.d.). 3,5-Dimethoxy-4-hydroxycinnamic acid. NIST Chemistry WebBook. [Link]

-

Herrera, J. C., et al. (2018). Liquid Chromatography-Mass Spectrometry for the Determination of Cinnamic Acids. ResearchGate. [Link]

-

JEOL. (2020). Structure Elucidation of Fluorinated Compounds by NMR. [Link]

-

NIST. (n.d.). trans-4-(trifluoromethyl)cinnamic acid. Open Research@CSIR-NIScPR. [Link]

-

Wikipedia. (n.d.). X-ray crystallography. [Link]

-

El-Gogary, T. M. (2014). The electronic absorption spectrum of cinnamic acid in methanol and its Gaussian analysis. ResearchGate. [Link]

Sources

- 1. 1017779-24-6|this compound|BLD Pharm [bldpharm.com]

- 2. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure Elucidation of Fluorinated Compounds by NMR | JEOL Resources [jeolusa.com]

- 4. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]

- 5. Cinnamic acid derivatives as matrices for ultraviolet laser desorption mass spectrometry of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]

The Trifluoromethyl Moiety: A Catalyst for Enhanced Biological Activity in Cinnamic Acids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Cinnamic acid and its derivatives have long been recognized for their diverse pharmacological potential.[1] The strategic incorporation of fluorine-containing functional groups, particularly the trifluoromethyl (CF3) group, has emerged as a powerful tool in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of these molecules.[2] This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of trifluoromethyl-substituted cinnamic acids. We will delve into their potent antimicrobial, anticancer, neuroprotective, and anti-inflammatory properties, supported by quantitative data, detailed experimental protocols, and mechanistic insights. This document is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel therapeutics based on the cinnamic acid scaffold.

Introduction: The Strategic Advantage of Trifluoromethyl Substitution

The trifluoromethyl group is a cornerstone of modern medicinal chemistry, prized for its unique electronic and steric properties.[2] Its introduction into the cinnamic acid scaffold profoundly impacts several key physicochemical parameters:

-

Enhanced Lipophilicity: The CF3 group significantly increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and interact with hydrophobic binding pockets of target proteins.[2]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation. This enhanced stability can lead to a longer biological half-life and improved bioavailability of the drug candidate.

-

Modulation of Electronic Properties: As a strong electron-withdrawing group, the CF3 moiety can alter the acidity of the carboxylic acid group and influence the electron density of the aromatic ring, thereby affecting binding interactions with biological targets.[2]

These advantageous properties have spurred extensive research into the biological activities of trifluoromethyl-substituted cinnamic acids, revealing a broad spectrum of therapeutic potential.

Synthesis of Trifluoromethyl-Substituted Cinnamic Acids

The most prevalent and efficient method for synthesizing trifluoromethyl-substituted cinnamic acids is the Knoevenagel condensation .[2] This reaction involves the base-catalyzed condensation of a trifluoromethyl-substituted benzaldehyde with malonic acid.

Knoevenagel Condensation: A Step-by-Step Protocol

This protocol outlines a general procedure for the synthesis of a trifluoromethyl-substituted cinnamic acid.

Materials:

-

Trifluoromethyl-substituted benzaldehyde (1.0 eq)

-

Malonic acid (1.5 eq)

-

Pyridine (solvent)

-

Piperidine (catalyst)

-

Concentrated hydrochloric acid (HCl)

-

Ice

-

Ethanol/water mixture (for recrystallization)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the trifluoromethyl-substituted benzaldehyde (1.0 eq) and malonic acid (1.5 eq) in pyridine.

-

Catalyst Addition: Add a catalytic amount of piperidine (a few drops) to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture onto crushed ice.

-

Precipitation: Acidify the mixture with concentrated hydrochloric acid to a pH of approximately 2-3. The trifluoromethyl-substituted cinnamic acid will precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with cold water to remove any residual pyridine and other water-soluble impurities.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain the pure trifluoromethyl-substituted cinnamic acid.

-

Drying: Dry the purified crystals under vacuum.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of trifluoromethyl-substituted cinnamic acids via Knoevenagel condensation.

Antimicrobial Activity

Trifluoromethyl-substituted cinnamic acids have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi. The electron-withdrawing nature of the trifluoromethyl group appears to play a crucial role in enhancing their antimicrobial efficacy.[3]

Quantitative Antimicrobial Data

The following table summarizes the minimum inhibitory concentration (MIC) values for several trifluoromethyl-substituted cinnamic acid derivatives against various microbial strains.

| Compound | Microbial Strain | MIC (µM) | Reference |

| (2E)-3-[3-(Trifluoromethyl)phenyl]-N-[4-(trifluoromethyl)phenyl]prop-2-enamide | Staphylococcus aureus | 0.15–5.57 | [4] |

| (2E)-3-[3-(Trifluoromethyl)phenyl]-N-[4-(trifluoromethyl)phenyl]prop-2-enamide | Enterococcus faecalis | 2.34–44.5 | [4] |

| (2E)-3-[3-(Trifluoromethyl)phenyl]-N-[4-(trifluoromethyl)phenyl]prop-2-enamide | Mycobacterium marinum | 0.29–2.34 | [4] |

| (2E)-N-(3,5-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide | Staphylococcus aureus | 0.15–5.57 | [4] |

| (2E)-N-(3,5-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide | Enterococcus faecalis | 2.34–44.5 | [4] |

| (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)phenyl]-prop-2-enamide | Staphylococcus aureus | 0.15–5.57 | [4] |

| (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)phenyl]-prop-2-enamide | Enterococcus faecalis | 2.34–44.5 | [4] |

| (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)phenyl]-prop-2-enamide | Mycobacterium marinum | 0.29–2.34 | [4] |

| 3-Trifluoromethyl cinnamate | Curvularia lunatus | Inhibition zone: 26 mm | [3] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of a trifluoromethyl-substituted cinnamic acid derivative using the broth microdilution method.

Materials:

-

Trifluoromethyl-substituted cinnamic acid derivative

-

Bacterial strain (e.g., Staphylococcus aureus)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well plate.

-

Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the absorbance at 600 nm.

Antimicrobial Assay Workflow Diagram

Caption: Workflow for determining the antimicrobial activity of trifluoromethyl-substituted cinnamic acids.

Anticancer Activity

The introduction of trifluoromethyl groups is a recognized strategy for enhancing the anticancer properties of various pharmacophores, and cinnamic acid derivatives are no exception.[5] These compounds have demonstrated cytotoxicity against a range of cancer cell lines, often through the modulation of key signaling pathways involved in cell proliferation and survival.[5][6]

Quantitative Anticancer Data

The following table presents the half-maximal inhibitory concentration (IC50) values for some trifluoromethyl-substituted cinnamic acid derivatives against different cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Amide of 4-(trifluoromethyl)cinnamic acid | A549 (Lung) | 10.36 | [[“]] |

| Amide of 4-(trifluoromethyl)cinnamic acid | A549 (Lung) | 11.38 | [[“]] |

| Amide of 4-(trifluoromethyl)cinnamic acid | A549 (Lung) | 11.06 | [[“]] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer agents.

Materials:

-

Trifluoromethyl-substituted cinnamic acid derivative

-

Cancer cell line (e.g., A549 human lung carcinoma)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the trifluoromethyl-substituted cinnamic acid derivative and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

-

Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the concentration of the compound that causes a 50% reduction in cell viability (IC50) from the dose-response curve.[5]

Anticancer Assay Workflow Diagram

Caption: Workflow for assessing the anticancer activity of trifluoromethyl-substituted cinnamic acids.

Modulation of Signaling Pathways

Cinnamic acid derivatives are known to exert their anticancer effects by modulating several critical signaling pathways involved in cancer progression, including the NF-κB, PI3K-Akt, and MAPK pathways.[5] The trifluoromethyl group can enhance the interaction of these compounds with key proteins in these pathways, leading to a more potent inhibition of cancer cell growth and survival.

Caption: Inhibition of key signaling pathways in cancer by trifluoromethyl-substituted cinnamic acid derivatives.

Neuroprotective and Anti-inflammatory Activities

While research specifically focused on trifluoromethyl-substituted cinnamic acids in neuroprotection and anti-inflammation is still emerging, the broader class of cinnamic acid derivatives has shown significant promise in these areas.[8][9] Given the known ability of the CF3 group to enhance drug-like properties, it is hypothesized that trifluoromethyl substitution could lead to more potent neuroprotective and anti-inflammatory agents.

Potential Mechanisms of Action

-

Neuroprotection: Cinnamic acid derivatives have been shown to exert neuroprotective effects through various mechanisms, including the modulation of signaling pathways such as the CREB-BDNF pathway, which is crucial for neuronal survival and synaptic plasticity.[[“]]

-

Anti-inflammatory Activity: The anti-inflammatory effects of cinnamic acid derivatives are often attributed to their ability to inhibit pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), as well as to modulate the NF-κB signaling pathway, a key regulator of inflammation.[11][12]

Experimental Protocol: Nitric Oxide Synthase Inhibition Assay

This protocol provides a method to assess the anti-inflammatory potential of trifluoromethyl-substituted cinnamic acids by measuring their ability to inhibit nitric oxide synthase (NOS), an enzyme involved in the inflammatory response.

Materials:

-

Purified recombinant neuronal NOS (nNOS) or inducible NOS (iNOS)

-

L-arginine (substrate)

-

NADPH (cofactor)

-

Calmodulin (activator)

-

Griess Reagent

-

Trifluoromethyl-substituted cinnamic acid derivative

-

96-well microplate

-

Microplate reader

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing the NOS enzyme, L-arginine, NADPH, and calmodulin in an appropriate buffer.

-

Inhibitor Addition: Add varying concentrations of the trifluoromethyl-substituted cinnamic acid derivative to the reaction mixture.

-

Incubation: Incubate the plate at 37°C for a specified time to allow for the production of nitric oxide (NO).

-

Nitrite Detection: Add Griess Reagent to each well. This reagent reacts with nitrite, a stable product of NO oxidation, to produce a colored compound.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Inhibition Calculation: Determine the percent inhibition of NOS activity for each concentration of the test compound and calculate the IC50 value.[13]

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective drug candidates. For trifluoromethyl-substituted cinnamic acids, the position and number of CF3 groups on the phenyl ring, as well as modifications to the acrylic acid side chain, significantly influence their biological activity.

-

Position of the Trifluoromethyl Group: The position of the CF3 group (ortho, meta, or para) on the phenyl ring can dramatically affect the compound's activity. For example, in some series of cinnamamides, para-substitution with a trifluoromethyl group resulted in a loss of antibiotic potentiating activity, whereas other substitutions at this position were well-tolerated.[14]

-

Multiple Trifluoromethyl Groups: The presence of multiple CF3 groups can further enhance lipophilicity and electron-withdrawing effects, potentially leading to increased biological activity, as seen in some potent antimicrobial derivatives.[4]

-

Modifications to the Amide/Ester Group: Derivatization of the carboxylic acid to amides or esters can significantly impact the antimicrobial and anticancer activities. The nature of the substituent on the amide or ester moiety plays a key role in determining the potency and selectivity of the compound.[4][[“]]

Conclusion and Future Perspectives

Trifluoromethyl-substituted cinnamic acids represent a promising class of compounds with a wide range of biological activities. The incorporation of the trifluoromethyl group has been shown to enhance their antimicrobial and anticancer properties, and there is a strong rationale for their further investigation as neuroprotective and anti-inflammatory agents.

Future research should focus on:

-

Systematic SAR studies: A comprehensive evaluation of a broader range of trifluoromethyl-substituted analogs is needed to fully elucidate the structure-activity relationships for each biological activity.

-

In vivo studies: While in vitro data is promising, in vivo studies are essential to validate the therapeutic potential of these compounds in animal models of disease.

-

Mechanistic studies: Further investigation into the specific molecular targets and signaling pathways modulated by these compounds will facilitate the design of more selective and potent drug candidates.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this exciting class of molecules. The continued investigation of trifluoromethyl-substituted cinnamic acids holds great promise for the development of novel and effective treatments for a variety of diseases.

References

-

Discovery of new cinnamic derivatives as anti-inflammatory agents for treating acute lung injury in mice - PubMed. (URL: [Link])

-

Design, Synthesis, and Activity Study of Cinnamic Acid Derivatives as Potent Antineuroinflammatory Agents | Request PDF - ResearchGate. (URL: [Link])

-

Design, Synthesis, and Activity Study of Cinnamic Acid Derivatives as Potent Antineuroinflammatory Agents | ACS Chemical Neuroscience - ACS Publications. (URL: [Link])

- Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. (URL: Not available)

-

Summary of the IC50 (µ M) values of the tested derivatives against a panel of cancer cells. - ResearchGate. (URL: [Link])

-

IC50 values for compounds 1 and 2 in various cancer cell lines and a... - ResearchGate. (URL: [Link])

-

Multi-Target Cinnamic Acids for Oxidative Stress and Inflammation: Design, Synthesis, Biological Evaluation and Modeling Studies - MDPI. (URL: [Link])

-

Correlation Between Structure and New Anti-Cancer Activity of Some Antioxidants Following Chemical Structure Modification. - Oriental Journal of Chemistry. (URL: [Link])

-

Structure–activity relationship of the cinnamamide family of antibiotic potentiators for methicillin-resistant Staphylococcus aureus (MRSA) - PMC - NIH. (URL: [Link])

-

cell lines ic50: Topics by Science.gov. (URL: [Link])

-

Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, targ - The Royal Society of Chemistry. (URL: [Link])

-

Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PubMed Central. (URL: [Link])

-

Trifluoromethylcinnamanilide Michael Acceptors for Treatment of Resistant Bacterial Infections - PMC - NIH. (URL: [Link])

-

Antimicrobial Activities of Natural Cinnamic Acid and Synthetic Derivatives: Review - AIP Publishing. (URL: [Link])

-

Cinnamic Acid Derivatives as Potential Multifunctional Agents in Cosmetic Formulations Used for Supporting the Treatment of Selected Dermatoses - NIH. (URL: [Link])

-

A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - NIH. (URL: [Link])

-

The MIC value (mg/mL) of the active compounds against Gram-negative bacteria. … - ResearchGate. (URL: [Link])

-

Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity and Molecular Docking Studies - Biointerface Research in Applied Chemistry. (URL: [Link])

-

Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials - MDPI. (URL: [Link])

-

An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives - PMC - NIH. (URL: [Link])

-

Neuroprotection: Targeting Multiple Pathways by Naturally Occurring Phytochemicals. (URL: [Link])

-

Exploring the Molecular Mechanism of Cinnamic Acid-Mediated Cytotoxicity in Triple Negative MDA-MB-231 Breast Cancer Cells - PubMed. (URL: [Link])

-

The Signaling Pathways and Targets of Natural Compounds from Traditional Chinese Medicine in Treating Ischemic Stroke - PMC. (URL: [Link])

-

Discovery of new cinnamic derivatives as anti‐inflammatory agents for treating acute lung injury in mice - ResearchGate. (URL: [Link])

-

Minimum inhibitory concentration (MIC) [µg/mL] of the compounds on clinical bacterial strains MRCNS and Enterococcus sp. - ResearchGate. (URL: [Link])

-

Role of Phytochemicals in Neurotrophins Mediated Regulation of Alzheimer's Disease. (URL: [Link])

-

In Vitro Determination of Nitric Oxide Synthase Inhibition, Antioxidant Capacity and Phenolic Content of Various Natural Products (Bee and Herbal Products) - PubMed. (URL: [Link])

-

Signaling pathways involved in phytochemical neuroprotection - Consensus. (URL: [Link])

-

Evaluation of the Antibacterial Activity of Cinnamic Acid and Its Derivatives: Synergistic Effects with Cloxacillin - MDPI. (URL: [Link])

-

New neuroprotective derivatives of cinnamic acid by biotransformation - PubMed. (URL: [Link])

-

Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies - MDPI. (URL: [Link])

-

Cinnamic Acid Derivatives and Their Biological Efficacy - MDPI. (URL: [Link])

-

Structure and Antibacterial Activity of Cinnamic Acid Related Compounds - ResearchGate. (URL: [Link])

-

Cinnamic acid derivatives as anticancer agents-a review - PubMed. (URL: [Link])

-

Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. (URL: [Link])

-

Main relationships between chemical structure and antimicrobial activity of esters 1-12. - ResearchGate. (URL: [Link])

-

Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials - iris univpm. (URL: [Link])

Sources

- 1. Cinnamic Acid Derivatives and Their Biological Efficacy [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Trifluoromethylcinnamanilide Michael Acceptors for Treatment of Resistant Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Cinnamic acid derivatives as anticancer agents-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. consensus.app [consensus.app]

- 8. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. consensus.app [consensus.app]

- 11. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Structure–activity relationship of the cinnamamide family of antibiotic potentiators for methicillin-resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of Novel Cinnamic Acid Derivatives

Introduction: The Enduring Relevance of the Cinnamic Acid Scaffold in Modern Drug Discovery

Cinnamic acid, a naturally occurring aromatic carboxylic acid, and its derivatives are fundamental building blocks in the plant kingdom, serving as key intermediates in the biosynthesis of a vast array of secondary metabolites, including flavonoids, stilbenes, and lignans.[1][2] Found in sources like cinnamon bark, fruits, and vegetables, these compounds have low toxicity and are part of the human diet.[3][4][5] Beyond their natural roles, the cinnamic acid scaffold has emerged as a "privileged structure" in medicinal chemistry. Its simple, yet versatile, architecture—comprising a phenyl ring, an acrylic acid moiety, and a connecting double bond—offers multiple points for synthetic modification, enabling the generation of diverse molecular libraries with a broad spectrum of pharmacological activities.[3][6][7]

Extensive research has demonstrated that cinnamic acid derivatives possess potent antimicrobial, antioxidant, anti-inflammatory, anticancer, and antidiabetic properties.[3][8][9][10] This has led to significant interest in their development as novel therapeutic agents, particularly in an era marked by rising drug resistance and the need for safer, more effective treatments for chronic diseases.[3][11] This technical guide provides an in-depth exploration of the rational design, synthesis, and evaluation of novel cinnamic acid derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the causal relationships behind experimental choices, provide field-proven protocols, and ground all claims in authoritative scientific literature.

Chapter 1: The Cinnamic Acid Scaffold: A Platform for Therapeutic Innovation

The therapeutic versatility of cinnamic acid derivatives stems from the ability to strategically modify three key regions of the core scaffold.[6] Understanding these regions is fundamental to designing new chemical entities with enhanced potency and selectivity.

-

The Phenyl Ring: This is the most common site for modification. The nature, number, and position of substituents dramatically influence the molecule's electronic properties, lipophilicity, and steric profile. For instance, the addition of hydroxyl (-OH) groups is strongly correlated with increased antioxidant activity.[9][12]

-

The Propenoic Acid Side Chain: The α,β-unsaturated carbonyl system is crucial for many biological activities. The double bond's geometry (typically the more stable trans configuration) and the electronic nature of the carboxylic acid group are key determinants of reactivity and target interaction.[3] The double bond, for example, enhances the stability of the phenoxyl radical formed during antioxidant activity through resonance.[9][13]

-

The Carboxyl Group: This functional group can be readily converted into esters, amides, or hydrazides to modulate properties like solubility, cell permeability, and metabolic stability, or to introduce new pharmacophoric elements.[12][14][15]

Below is a visualization of the core scaffold and its primary points for synthetic diversification.

Caption: Core Cinnamic Acid Scaffold and Key Modification Sites.

Chapter 2: Rational Design Through Structure-Activity Relationship (SAR) Analysis

The design of potent cinnamic acid derivatives is not arbitrary; it is guided by established Structure-Activity Relationships (SAR). By systematically altering the scaffold and observing the impact on biological activity, researchers can develop hypotheses for designing more effective compounds.

Antioxidant Activity: The antioxidant capacity of cinnamic acid derivatives is heavily influenced by the substitution pattern on the phenyl ring.[13] The presence of hydroxyl groups is critical, as they can donate a hydrogen atom to scavenge free radicals.[9] The resulting phenoxyl radical is stabilized by resonance, a process enhanced by the conjugated double bond of the propenoic side chain.[9][13] Cinnamic acid derivatives are generally more potent antioxidants than their benzoic acid counterparts, underscoring the importance of the propenoic chain.[13]

Antimicrobial Activity: The antimicrobial mechanism often involves the disruption of microbial cell membranes.[16][17] The lipophilic nature of the cinnamic scaffold allows it to penetrate and disorganize the lipid bilayer, leading to leakage of intracellular contents and cell death.[16] Modifications that increase lipophilicity, such as esterification of the carboxyl group, can enhance this activity, though a balance must be struck to maintain sufficient aqueous solubility.[18]

The table below summarizes key SAR findings for various biological activities.

| Substituent/Modification | Position (Phenyl Ring) | Effect on Biological Activity | Causality & Rationale | References |

| Hydroxyl (-OH) | 2, 3, 4 | Increases Antioxidant Activity | The phenolic hydroxyl group is essential for free radical scavenging via hydrogen atom donation.[9] Multiple hydroxyl groups (e.g., in caffeic acid) further enhance activity.[13] | [9][13] |

| Methoxy (-OCH₃) | 4 | Increases α-glucosidase Inhibition | The methoxy group at the 4-position showed the highest inhibitory activity among tested derivatives, suggesting an optimal fit in the enzyme's active site.[19] | [19] |

| Electron-withdrawing group (e.g., -NO₂) | 4 | Decreases α-glucosidase Inhibition | Increasing the electron-withdrawing nature of the substituent at the 4-position was shown to decrease inhibitory activity.[19] | [19] |

| Carboxyl to Amide/Ester | N/A | Modulates Antimicrobial & Anti-inflammatory Activity | Increases lipophilicity, which can enhance cell membrane penetration.[18] Amidation can also introduce new hydrogen bonding interactions and reduce side effects associated with a free carboxyl group.[15] | [15][18] |

| Increased Alkoxy Chain Length | 4 | Decreases α-glucosidase Inhibition | Increasing the bulkiness and chain length of 4-alkoxy substituents was found to reduce the inhibitory effect, likely due to steric hindrance.[19] | [19] |

Chapter 3: Core Synthetic Strategies

The synthesis of cinnamic acid derivatives can be achieved through several reliable methods. The choice of method often depends on the available starting materials, desired substitution patterns, and scalability. While classical methods like the Perkin reaction are historically significant, modern approaches often offer higher yields, milder conditions, and greater functional group tolerance.[5]

Knoevenagel Condensation

This is one of the most fundamental and widely used methods for forming the α,β-unsaturated acid system of cinnamic derivatives.[20] The reaction involves the condensation of an aromatic aldehyde with a compound containing an active methylene group, such as malonic acid, catalyzed by a weak base (e.g., pyridine, piperidine).[20][21][22] A key advantage is that when malonic acid is used, the intermediate product often undergoes spontaneous decarboxylation upon heating, yielding the desired cinnamic acid directly in a one-pot procedure (Doebner modification).[22][23]

Causality: The base catalyst is critical for deprotonating the active methylene compound (malonic acid), forming a nucleophilic carbanion (enolate). This enolate then attacks the electrophilic carbonyl carbon of the benzaldehyde. The subsequent dehydration step is often facile, driven by the formation of a stable, conjugated π-system.

Heck Coupling Reaction

The Heck reaction is a powerful modern method that forms a carbon-carbon bond between an aryl halide and an alkene (e.g., methyl acrylate) using a palladium catalyst.[24] This approach is highly versatile, allowing for the synthesis of a wide range of derivatives, as many substituted aryl halides are commercially available or readily prepared.[18][24]

Causality: The reaction proceeds via a catalytic cycle involving:

-

Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond.

-

Migratory Insertion: The alkene coordinates to the palladium complex and then inserts into the palladium-aryl bond.

-

β-Hydride Elimination: This step forms the C=C double bond and regenerates the palladium catalyst, which is then reduced back to Pd(0) to complete the cycle.

Carboxyl Group Functionalization: Synthesis of Amides

A common strategy to expand a chemical library and modulate pharmacological properties is the conversion of the carboxylic acid to other functional groups, such as amides.[14][15] This is typically a two-step process:

-

Activation of the Carboxylic Acid: The hydroxyl group of the carboxylic acid is a poor leaving group. Therefore, it must first be "activated." A standard method is to convert the acid to a more reactive cinnamoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[25][26]

-

Amidation: The highly electrophilic cinnamoyl chloride is then reacted with a primary or secondary amine. The amine's lone pair of electrons acts as a nucleophile, attacking the carbonyl carbon and displacing the chloride ion to form the stable amide bond.[26] A non-nucleophilic base like triethylamine or pyridine is typically added to scavenge the HCl byproduct.[26]

The following table provides a comparative overview of these synthetic methodologies.

| Reaction | Key Reagents & Catalysts | Typical Yields | Advantages | Disadvantages |

| Knoevenagel Condensation | Aromatic aldehyde, malonic acid, weak base (e.g., pyridine, piperidine)[20] | 75-85%[21] | Simple, often one-pot, good for acid synthesis, "green" variations exist.[20][27] | Can require high temperatures and long reaction times; base catalyst can be noxious.[24] |

| Heck Coupling Reaction | Aryl halide, acrylate ester, Pd catalyst (e.g., Pd(OAc)₂), base (e.g., Et₃N)[24] | High (>90%)[24] | High yields, excellent functional group tolerance, wide substrate scope. | Palladium catalyst can be expensive and requires removal from the final product. |

| Amidation (via Acid Chloride) | 1. Thionyl chloride (SOCl₂)[26]2. Amine, base (e.g., Et₃N)[26] | Good to Excellent | Versatile for creating diverse amide libraries, robust and reliable reaction.[26] | Requires handling of moisture-sensitive and corrosive reagents (SOCl₂, acid chloride). |

Chapter 4: Experimental Protocols and Workflow

Adherence to validated, reproducible protocols is the cornerstone of scientific integrity. This section provides step-by-step methodologies for the synthesis and preliminary bio-evaluation of novel cinnamic acid derivatives.

General Synthetic Workflow

The discovery of novel derivatives follows a logical and iterative process, from initial synthesis to biological validation.

Caption: A typical workflow for the discovery of novel derivatives.

Protocol 1: Synthesis of a Cinnamic Acid Derivative via Knoevenagel Condensation

This protocol describes a general procedure for synthesizing a substituted cinnamic acid from an aromatic aldehyde and malonic acid.[20][21]

Materials:

-

Substituted benzaldehyde (1.0 eq)

-

Malonic acid (1.2 eq)

-

Pyridine (solvent)

-

Piperidine (catalyst, ~0.1 eq)

-

Hydrochloric acid (10% aqueous solution)

-

Deionized water

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the substituted benzaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine.

-

Add a catalytic amount of piperidine (~0.1 eq) to the mixture.

-

Heat the reaction mixture to reflux (typically 90-100 °C) and stir for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and slowly pour it into a beaker containing ice and 10% HCl. The acid neutralizes the pyridine and causes the product to precipitate.

-

Stir the acidic mixture for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the crude product thoroughly with cold deionized water to remove any remaining salts.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure cinnamic acid derivative.

-

Dry the purified crystals under vacuum. Characterize the final product by NMR, IR, and melting point analysis.

Protocol 2: Synthesis of a Cinnamoyl Amide Derivative

This two-step protocol details the synthesis of a cinnamamide from a cinnamic acid via a cinnamoyl chloride intermediate.[26]

Step A: Synthesis of Cinnamoyl Chloride [26]

-

Place trans-cinnamic acid (1.0 eq) in a round-bottom flask with a magnetic stirrer and reflux condenser.

-

Add thionyl chloride (SOCl₂, ~2.0 eq) dropwise at room temperature. (Caution: Perform in a fume hood. SOCl₂ is corrosive and reacts violently with water).

-

Heat the mixture to reflux (approx. 70-80 °C) for 1-2 hours, until the evolution of HCl and SO₂ gas ceases.

-

Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude cinnamoyl chloride (a yellow-orange oil or low-melting solid) is typically used immediately in the next step without further purification.

Step B: Synthesis of Cinnamamide [26]

-

Dissolve the desired primary or secondary amine (1.1 eq) and triethylamine (1.5 eq) in an anhydrous solvent (e.g., dichloromethane, DCM) in a separate flask.

-

Cool the amine solution in an ice bath (0 °C).

-

Dissolve the crude cinnamoyl chloride (1.0 eq) from Step A in a minimal amount of anhydrous DCM.

-

Add the cinnamoyl chloride solution dropwise to the stirred amine solution at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours (monitor by TLC).

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with DCM (3x).

-

Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude cinnamamide.

-

Purify the crude product by column chromatography or recrystallization.

Protocol 3: In Vitro Antioxidant Screening (DPPH Assay)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common, rapid, and reliable method to evaluate the free radical scavenging activity of novel compounds.[28][29][30]

Materials:

-

DPPH stock solution (e.g., 0.1 mM in methanol)

-

Test compounds (dissolved in methanol or DMSO at various concentrations)

-

Methanol (spectroscopic grade)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of the test compounds and the positive control in methanol.

-

In a 96-well plate, add a fixed volume of the DPPH stock solution to each well (e.g., 180 µL).

-

Add a small volume of each compound dilution to the corresponding wells (e.g., 20 µL). Prepare a blank well with methanol instead of the compound solution.

-

Mix gently and incubate the plate in the dark at room temperature for 30-60 minutes.

-

Measure the absorbance of each well at ~517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity (RSA %) using the following formula: RSA % = [(Abs_blank - Abs_sample) / Abs_blank] x 100

-

Plot the RSA % against the compound concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC₅₀ value indicates higher antioxidant activity.[31]

| Compound | Concentration (µg/mL) | Radical Scavenging Activity (%) | IC₅₀ (µg/mL) |

| Cinnamic Acid | 10-200 | Varies | 0.18[31] |

| Acetyl Derivative | 10-200 | Varies | 0.16[31] |

| Vitamin C (Control) | 1-20 | Varies | 0.12[31] |

Chapter 5: Unraveling the Mechanisms of Action

Understanding how a compound exerts its therapeutic effect is crucial for lead optimization and clinical development. Cinnamic acid derivatives engage with multiple biological pathways.

Antioxidant Mechanism: As previously discussed, phenolic cinnamic acid derivatives act as direct radical scavengers.[9] Additionally, some derivatives can indirectly boost the body's antioxidant defenses by activating the Nrf2 (Nuclear factor-erythroid 2-related factor 2) pathway, which upregulates the expression of endogenous antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx).[16]

Anti-inflammatory Mechanism: A primary anti-inflammatory mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[17][32] In inflammatory states, the IκB protein is phosphorylated and degraded, allowing the NF-κB transcription factor to translocate to the nucleus and activate the expression of pro-inflammatory genes (e.g., TNF-α, IL-6).[17] Certain cinnamic acid derivatives can inhibit the phosphorylation of IκB, thereby sequestering NF-κB in the cytoplasm and preventing this inflammatory cascade.[17]

Caption: Inhibition of the NF-κB signaling pathway by a cinnamic acid derivative.

Conclusion and Future Perspectives

Cinnamic acid and its derivatives represent a remarkably versatile and pharmacologically significant class of compounds.[12][33] Their proven efficacy across a range of biological targets, coupled with their inherent low toxicity, makes them ideal starting points for drug discovery campaigns.[9][10] The synthetic methodologies outlined in this guide—from the classical Knoevenagel condensation to modern palladium-catalyzed couplings—provide robust and adaptable routes to generate chemical diversity.

Future research will likely focus on several key areas:

-

Hybrid Molecules: The conjugation of the cinnamic acid scaffold with other known pharmacophores to create hybrid molecules with dual or synergistic modes of action.[3]

-

Target Selectivity: Fine-tuning substituent patterns to enhance selectivity for specific enzyme isoforms or receptor subtypes, thereby minimizing off-target effects.

-

Advanced Drug Delivery: Employing novel formulations like nanoparticles or self-nanoemulsifying drug delivery systems (SNEDDS) to overcome challenges of bioavailability for certain lipophilic derivatives.[4]

By integrating rational SAR-based design, robust synthetic chemistry, and detailed mechanistic studies, the scientific community can continue to unlock the full therapeutic potential of this privileged scaffold.

References

-

Sova, M. (2012). Antioxidant and Antimicrobial Activities of Cinnamic Acid Derivatives. Mini-Reviews in Medicinal Chemistry, 12(8), 749-767. Available at: [Link]

-

Meilawati, L., Saepudin, E., & Ernawati, T. (2023). Antimicrobial Activities of Natural Cinnamic Acid and Synthetic Derivatives: Review. AIP Conference Proceedings, 2833(1). Available at: [Link]

-

Ferreira, M. J., et al. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules, 25(22), 5347. Available at: [Link]

-

Meilawati, L., Saepudin, E., & Ernawati, T. (2023). Antimicrobial activities of natural cinnamic acid and synthetic derivatives: Review. AIP Publishing. Available at: [Link]

-

Nowak, A., et al. (2023). Evaluation of the Antibacterial Activity of Cinnamic Acid and Its Derivatives: Synergistic Effects with Cloxacillin. Molecules, 28(15), 5897. Available at: [Link]

-

de Oliveira, G. A. R., et al. (2025). Uncovering the Biological Applications of Cinnamic Acid Derivatives: A Patent Review. Expert Opinion on Therapeutic Patents. Available at: [Link]

-

Mar-Co, A., et al. (2000). Benzoic and Cinnamic Acid Derivatives as Antioxidants: Structure−Activity Relation. Journal of Agricultural and Food Chemistry, 48(9), 3888-3894. Available at: [Link]

-

Li, Y., et al. (2021). Structure–activity relationships of antityrosinase and antioxidant activities of cinnamic acid and its derivatives. Bioscience, Biotechnology, and Biochemistry, 85(5), 1046-1055. Available at: [Link]

-

Unknown Author. (2025). What is the mechanism of action of cinnamic acid in the body? OK-Biotech. Available at: [Link]

-

Zhang, L., et al. (2024). Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. Preprints.org. Available at: [Link]

-

Adisakwattana, S. (2017). Cinnamic Acid and Its Derivatives: Mechanisms for Prevention and Management of Diabetes and Its Complications. Nutrients, 9(2), 163. Available at: [Link]

-

Unknown Author. (2024). What is the mechanism of Cinametic Acid? Patsnap Synapse. Available at: [Link]

-

Ciesielska, K., et al. (2022). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. Molecules, 27(19), 6653. Available at: [Link]

-

da Silva, F. C., et al. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. Research, Society and Development, 10(1), e28010111691. Available at: [Link]

-

Ferreira, M. J., et al. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules, 25(22), 5347. Available at: [Link]

-

Sova, M. (2012). Antioxidant and Antimicrobial Activities of Cinnamic Acid Derivatives. Mini-Reviews in Medicinal Chemistry, 12(8). Available at: [Link]

-

Ferreira, M. J., et al. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. Semantic Scholar. Available at: [Link]

-

da Silva, F. C., et al. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. Research, Society and Development, 10(1). Available at: [Link]

-

Pontiki, E., et al. (2014). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. Molecules, 19(6), 7695-7714. Available at: [Link]

-

Rungrotmongkol, T., et al. (2004). Structure-activity relationships of trans-cinnamic acid derivatives on alpha-glucosidase inhibition. Biochemical and Biophysical Research Communications, 318(2), 531-534. Available at: [Link]

-

Pontiki, E., & Hadjipavlou-Litina, D. (2024). Approaches for the discovery of cinnamic acid derivatives with anticancer potential. Expert Opinion on Drug Discovery, 19(10), 1281-1291. Available at: [Link]

-

Huang, X., et al. (2024). Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. Beilstein Journal of Organic Chemistry, 20, 438-482. Available at: [Link]

-

Unknown Author. (2004). Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. Semantic Scholar. Available at: [Link]

-

Kolb, K. E., Field, K. W., & Schatz, P. F. (1993). A One-Step Synthesis of Cinnamic Acids Using Malonic Acid: The Verley-Doebner Modification of the Knoevenagel Condensation. Journal of Chemical Education, 70(6), 495. Available at: [Link]

-

Lackner, M., et al. (2023). Antioxidant Activity of Biogenic Cinnamic Acid Derivatives in Polypropylene. Polymers, 15(17), 3624. Available at: [Link]

-

Huang, X., et al. (2024). Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. Beilstein Journal of Organic Chemistry, 20. Available at: [Link]

-

Sharma, H., et al. (2023). Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. Biological and Environmental Promoters for Life Sciences, 3(2), 24-30. Available at: [Link]

-

Sharma, P., et al. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research, 3(2), 403-423. Available at: [Link]

-

Kumar, N., & Chauhan, S. (2019). Cinnamic acid derivatives. The Pharma Innovation Journal, 8(6), 581-594. Available at: [Link]

-

Zhang, L., et al. (2024). Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. MDPI. Available at: [Link]

-

Unknown Author. (n.d.). The Synthesis of Cinnamoyl Chloride. J-STAGE. Available at: [Link]

-

Egbujor, M. C., & Eze, S. O. O. (2021). Acetylation of Cinnamic Acid and Evaluation of Antioxidant Activity of the Resultant Derivative. Journal of Chemical Society of Nigeria, 46(5). Available at: [Link]

-

Peperidou, A., et al. (2022). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Molecules, 27(19), 6549. Available at: [Link]

-

Vaisnav, G., Chakraborty, A. K., & Karole, S. (2023). Design, synthesis and evaluation of some novel derivatives of cinnamic acid as anti-inflammatory agents. World Journal of Biology Pharmacy and Health Sciences, 14(1), 088-096. Available at: [Link]

-

Guzman, J. D. (2014). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. Molecules, 19(12), 19292-19349. Available at: [Link]

-

Pontiki, E., et al. (2023). Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives. Molecules, 28(18), 6702. Available at: [Link]

-

Rao, J. M., & Rao, J. (2025). Synthesis of naturally occurring cinnamyl cinnamates. ResearchGate. Available at: [Link]

-

Ghosez, L., et al. (2025). Synthesis of alkyl halides under neutral conditions. ResearchGate. Available at: [Link]

Sources

- 1. Cinnamic Acid and Its Derivatives: Mechanisms for Prevention and Management of Diabetes and Its Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cinnamic Acid: Dietary Sources, Mechanisms of Action and New Formulation_Chemicalbook [chemicalbook.com]

- 5. jocpr.com [jocpr.com]

- 6. Cinnamic Acid Derivatives and Their Biological Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Approaches for the discovery of cinnamic acid derivatives with anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Antioxidant and Antimicrobial Activities of Cinnamic Acid Derivat...: Ingenta Connect [ingentaconnect.com]

- 10. mdpi.com [mdpi.com]

- 11. pubs.aip.org [pubs.aip.org]

- 12. eurekaselect.com [eurekaselect.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Recent advances in synthetic approaches for bioactive cinnamic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis and evaluation of some novel derivatives of cinnamic acid as anti-inflammatory agents [wjbphs.com]

- 16. What is the mechanism of action of cinnamic acid in the body? - Blog [sinoshiny.com]

- 17. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Structure-activity relationships of trans-cinnamic acid derivatives on alpha-glucosidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. bepls.com [bepls.com]

- 22. alfa-chemistry.com [alfa-chemistry.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. thepharmajournal.com [thepharmajournal.com]

- 25. nagano-nct.repo.nii.ac.jp [nagano-nct.repo.nii.ac.jp]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 28. Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Antioxidant Activity of Biogenic Cinnamic Acid Derivatives in Polypropylene - PMC [pmc.ncbi.nlm.nih.gov]

- 30. mdpi.com [mdpi.com]

- 31. biomedres.us [biomedres.us]

- 32. pdf.benchchem.com [pdf.benchchem.com]

- 33. researchgate.net [researchgate.net]

An In-depth Technical Guide to Fluorinated Cinnamic Acids in Medicinal Chemistry

This guide provides an in-depth exploration of the synthesis, properties, and applications of fluorinated cinnamic acids in the realm of medicinal chemistry. It is intended for researchers, scientists, and professionals in drug development who are seeking to leverage the unique advantages of fluorine substitution in this versatile chemical scaffold.

The Strategic Imperative of Fluorine in Modern Drug Discovery

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with approximately 30% of approved drugs since 2020 containing this unique halogen.[1] This is not a random occurrence but a deliberate strategy to enhance the pharmacological profile of therapeutic agents. The small van der Waals radius of fluorine (1.47 Å), second only to hydrogen, allows it to act as a bioisostere for a hydrogen atom, while its extreme electronegativity (3.98 on the Pauling scale) imparts profound effects on the electronic properties of a molecule.[2]

The strategic incorporation of fluorine can lead to:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making it resistant to cleavage by metabolic enzymes like cytochrome P450.[1][3] Replacing a metabolically labile C-H bond with a C-F bond can significantly increase a drug's half-life and bioavailability.[3]

-

Modulation of Physicochemical Properties: Fluorine's strong electron-withdrawing effect can lower the pKa of nearby acidic groups, making them stronger acids, and decrease the basicity of amines.[1][3] This can influence a molecule's ionization state at physiological pH, thereby affecting its solubility, membrane permeability, and binding to biological targets.[1][4]

-

Increased Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, leading to enhanced binding affinity and potency.[2][5]

-

Conformational Control: The introduction of fluorine can influence the conformational preferences of a molecule, potentially locking it into a bioactive conformation for optimal target engagement.[6]

Cinnamic acids, naturally occurring aromatic carboxylic acids, and their derivatives have long been recognized for their diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[7][8] The combination of the privileged cinnamic acid scaffold with the unique properties of fluorine presents a compelling strategy for the development of novel therapeutics with improved efficacy and pharmacokinetic profiles.

Sources

- 1. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

literature review on 5-Methyl-2-(trifluoromethyl)cinnamic acid

An In-depth Technical Guide to 5-Methyl-2-(trifluoromethyl)cinnamic acid: Synthesis, Predicted Properties, and Potential Applications

Introduction

This compound is a substituted aromatic carboxylic acid that holds significant potential in the fields of medicinal chemistry and materials science. The cinnamic acid scaffold is a well-established pharmacophore, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1]. The introduction of a trifluoromethyl (-CF3) group onto the phenyl ring is a common strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity to biological targets[2]. This guide provides a comprehensive overview of the probable synthetic routes for this compound, its predicted physicochemical and biological properties based on structurally related compounds, and detailed experimental protocols for its synthesis and evaluation.

Proposed Synthesis Methodologies

The synthesis of this compound can be approached through several established methods for the formation of α,β-unsaturated carboxylic acids from aromatic aldehydes. The Knoevenagel condensation and the Perkin reaction are two of the most reliable and widely applicable methods.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, such as malonic acid, in the presence of a weak base[3][4][5][6]. This method is advantageous due to its relatively mild reaction conditions and often good yields[5].

Reaction Scheme:

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-Methyl-2-(trifluoromethyl)cinnamic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-2-(trifluoromethyl)cinnamic acid, a halogenated derivative of cinnamic acid, represents a molecule of significant interest in the fields of medicinal chemistry and material science. The strategic incorporation of a methyl group and a trifluoromethyl group onto the cinnamic acid scaffold can profoundly influence its physicochemical properties, thereby modulating its biological activity, metabolic stability, and pharmacokinetic profile. Cinnamic acid and its derivatives are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. The trifluoromethyl group, in particular, is a well-established bioisostere for a methyl group but with significantly different electronic properties, often leading to enhanced lipophilicity and metabolic stability in drug candidates. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, supported by established experimental protocols for their determination.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount in the early stages of drug discovery and development. These properties dictate a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME).

Structural and Molecular Data

The foundational characteristics of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1017779-24-6 | [1] |

| Molecular Formula | C₁₁H₉F₃O₂ | [1] |

| Molecular Weight | 230.18 g/mol | [1] |

| Canonical SMILES | CC1=CC(=C(C=C1)C(F)(F)F)C=CC(=O)O |

Molecular Structure Diagram:

Caption: 2D Structure of this compound.

Predicted Physicochemical Data

| Property | Predicted Value | Notes |

| Boiling Point | 293.4 ± 35.0 °C | Predicted using computational models. |

| Density | 1.316 ± 0.06 g/cm³ | Predicted using computational models. |

| pKa | 4.24 ± 0.10 | The carboxylic acid moiety is expected to have a pKa in this range, influenced by the electron-withdrawing trifluoromethyl group. |

Melting Point

The melting point is a critical indicator of a compound's purity and is influenced by its crystal lattice energy. While an experimental melting point for this compound is not documented in the searched literature, data from structurally similar compounds can provide a reasonable estimate. For instance, m-(Trifluoromethyl)cinnamic acid has a reported melting point of 133-136 °C.[2] The addition of a methyl group at the 5-position may slightly alter the crystal packing and thus the melting point.

Solubility

Aqueous solubility is a key determinant of a drug's bioavailability. The presence of both a lipophilic trifluoromethyl group and a polar carboxylic acid group suggests that this compound will exhibit limited solubility in water, a characteristic common to many cinnamic acid derivatives.[3] The solubility is expected to be pH-dependent, increasing at higher pH values due to the deprotonation of the carboxylic acid to form the more soluble carboxylate salt.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a crucial parameter for predicting a drug's membrane permeability and overall ADME properties. The trifluoromethyl group is known to significantly increase lipophilicity. While an experimental LogP value for this compound is not available, it is expected to be higher than that of cinnamic acid itself (LogP ≈ 2.13).

Spectral Data

Spectroscopic data is essential for the structural elucidation and confirmation of a synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (with splitting patterns influenced by the methyl and trifluoromethyl substituents), the vinylic protons of the acrylic acid moiety (typically appearing as doublets with a large coupling constant indicative of a trans configuration), the methyl protons (as a singlet), and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons (with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling), the alkene carbons, the methyl carbon, and the carbonyl carbon of the carboxylic acid.

-

¹⁹F NMR: The fluorine NMR spectrum should exhibit a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

-

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the O-H stretching of the carboxylic acid (a broad band typically in the range of 2500-3300 cm⁻¹), the C=O stretching of the carbonyl group (around 1680-1710 cm⁻¹), C=C stretching of the alkene and aromatic ring (in the 1600-1650 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively), and strong C-F stretching bands (typically in the 1000-1350 cm⁻¹ region).[4][5][6]

-

Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would likely show a prominent molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of COOH, H₂O, and fragments related to the trifluoromethyl and methyl groups.[7][8][9] Electrospray ionization (ESI) in negative mode would be expected to show a strong [M-H]⁻ ion.

Experimental Protocols

To ensure scientific integrity and reproducibility, the determination of physicochemical properties should follow standardized and validated protocols. The following are detailed methodologies for key experiments.

Melting Point Determination (Capillary Method)

This protocol describes a standard laboratory procedure for determining the melting point range of a solid organic compound.

Diagram of Melting Point Determination Workflow:

Caption: Workflow for determining the melting point of a solid organic compound.

Step-by-Step Methodology:

-

Sample Preparation:

-